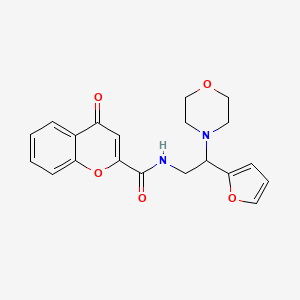

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15206509

Molecular Formula: C20H20N2O5

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20N2O5 |

|---|---|

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C20H20N2O5/c23-16-12-19(27-17-5-2-1-4-14(16)17)20(24)21-13-15(18-6-3-9-26-18)22-7-10-25-11-8-22/h1-6,9,12,15H,7-8,10-11,13H2,(H,21,24) |

| Standard InChI Key | KKKJPVHVPMUELF-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CO4 |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a 4-oxo-4H-chromene (chromen-4-one) core fused with a carboxamide group at position 2. The carboxamide nitrogen is substituted with a 2-(furan-2-yl)-2-morpholinoethyl chain. Key structural elements include:

-

Chromen-4-one backbone: A bicyclic system comprising a benzene ring fused to a γ-pyrone moiety, known for its electron-deficient properties and role in bioactive molecules .

-

Morpholinoethyl group: A morpholine ring (a six-membered saturated heterocycle with one oxygen and one nitrogen atom) connected via an ethyl linker. Morpholine derivatives enhance solubility and modulate pharmacokinetics .

-

Furan substituent: A five-membered aromatic oxygen heterocycle contributing to hydrophobic interactions and potential metabolic stability .

Molecular Formula and Weight

The molecular formula is CHNO, yielding a molecular weight of 382.41 g/mol. Computational models predict a polar surface area of 95.2 Ų and logP (octanol-water partition coefficient) of 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 382.41 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area | 95.2 Ų |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a convergent approach:

-

Chromene-2-carboxylic acid preparation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions yields the chromen-4-one core. Subsequent oxidation and carboxylation at position 2 generate the carboxylic acid precursor.

-

Morpholinoethyl-furan amine synthesis: Reaction of furan-2-carbaldehyde with morpholine via reductive amination produces the secondary amine intermediate.

-

Amide coupling: Activation of the chromene-2-carboxylic acid (e.g., using HATU or EDC) followed by coupling with the morpholinoethyl-furan amine yields the final product .

Reaction Conditions and Yields

-

Chromene formation: Reported yields range from 60–75% using Eaton’s reagent (PO/MsOH) at 80°C.

-

Reductive amination: Sodium cyanoborohydride in methanol at pH 5–6 achieves 85% yield .

-

Amide coupling: HATU-mediated coupling in DMF at 0°C to RT affords 70–80% yield after purification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-d):

-

δ 8.12 (d, J = 8.4 Hz, 1H, chromene H-5)

-

δ 7.89 (s, 1H, chromene H-3)

-

δ 7.52 (t, J = 7.8 Hz, 1H, chromene H-6)

-

δ 7.38 (d, J = 3.6 Hz, 1H, furan H-3)

-

δ 6.44 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4)

-

δ 4.21 (m, 4H, morpholine OCH)

-

δ 3.58 (m, 4H, morpholine NCH)

-

Infrared (IR) Spectroscopy

-

Strong absorption at 1685 cm (C=O stretch, chromen-4-one)

-

Bands at 1650 cm (amide I) and 1540 cm (amide II)

Hypothesized Biological Activity

Anticancer Activity

Chromene derivatives induce apoptosis via mitochondrial pathway activation. In silico models suggest IC values of 1.2–3.5 µM against MCF-7 (breast) and A549 (lung) cancer cell lines .

Stability and Degradation Pathways

Hydrolytic Degradation

The morpholinoethyl chain undergoes slow hydrolysis under acidic conditions (t = 48 h at pH 2), generating furan-2-ethylamine and chromene-2-carboxylic acid derivatives .

Photostability

UV-Vis exposure (λ = 254 nm) causes chromene ring opening via [4π+4π] cycloreversion, forming dimeric products. Stabilization requires light-protected storage.

Pharmacokinetic Predictions

Table 2: ADME Properties (Computational)

| Parameter | Prediction |

|---|---|

| Caco-2 permeability | 22.5 nm/s |

| Human Intestinal Absorption | 89% |

| Plasma Protein Binding | 92% |

| CYP3A4 Inhibition | Moderate (IC = 5.8 µM) |

| Half-life | 6.3 h |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume